N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Overview
Description
N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out under moderate conditions using eco-friendly solvents like water or acetonitrile . The presence of a cyclohexyl group and a sulfanylacetamide moiety adds complexity to the synthesis, requiring careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved safety when handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers like nitric acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitrogen oxides, while reduction can yield thiol derivatives .
Scientific Research Applications
N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . The compound’s sulfanylacetamide moiety can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole . These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Uniqueness
N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both a cyclohexyl group and a sulfanylacetamide moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various scientific applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-13-8-6-12(7-9-13)20-15(17-18-19-20)23-10-14(22)16-11-4-2-1-3-5-11/h6-9,11,21H,1-5,10H2,(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFOXJIBJZTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333352 | |
Record name | N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49733595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
671765-35-8 | |
Record name | N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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